Arg-arg

Descripción

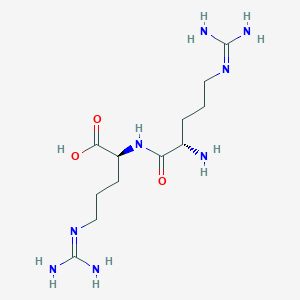

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165745 | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15483-27-9 | |

| Record name | L-Arginyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

arginyl-arginine dipeptide synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Arginyl-Arginine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide arginyl-arginine (Arg-Arg) is a molecule of significant interest in various fields of biomedical research. Composed of two L-arginine residues linked by a peptide bond, its biological activities are a subject of ongoing investigation, with studies suggesting its involvement in critical signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) and nitric oxide (NO) synthesis.[1] Arginine itself is a precursor for nitric oxide, a key signaling molecule in vasodilation and immune response.[2][3] The synthesis of pure arginyl-arginine dipeptide is crucial for accurate in vitro and in vivo studies to elucidate its physiological roles and therapeutic potential.

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of arginyl-arginine dipeptide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and isolate this dipeptide with high purity. The guide covers both solid-phase and solution-phase synthesis strategies, detailing the selection of protecting groups and coupling reagents. Furthermore, it provides an in-depth look at the most effective purification techniques, namely ion-exchange and reverse-phase chromatography.

Core Concepts in Arginyl-Arginine Dipeptide Synthesis

The synthesis of arginyl-arginine presents unique challenges due to the highly basic and nucleophilic guanidinium (B1211019) group in the arginine side chain (pKa ≈ 12.5).[4][5] To prevent unwanted side reactions and ensure the correct peptide bond formation, a strategic approach involving protecting groups is necessary. The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Synthesis of Arginyl-Arginine Dipeptide

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product.[6] The synthesis is carried out on a solid support, typically a resin, with the C-terminal amino acid attached. The peptide chain is then elongated in a stepwise manner.

Key Considerations for SPPS of Arginyl-Arginine:

-

Resin Selection: A common choice for the synthesis of peptide amides is the Rink Amide resin. For peptide acids, a 2-chlorotrityl chloride resin is often employed.[4]

-

Protecting Groups: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is prevalent in modern SPPS.

-

α-Amino Group: Protected with the base-labile Fmoc group.

-

Arginine Side Chain (Guanidinium Group): Protected with an acid-labile group such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). The Pbf group is generally preferred due to its higher acid lability, allowing for milder cleavage conditions and potentially higher purity of the crude peptide.[7]

-

-

Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. Common choices include:

-

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize racemization.[8]

-

Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like Oxyma Pure.

-

-

Challenges:

-

δ-Lactam Formation: A potential side reaction during the activation of the arginine carboxyl group can lead to the formation of a stable six-membered δ-lactam, which terminates the peptide chain.[9]

-

Aggregation: Arginine-rich sequences are prone to aggregation on the solid support, which can hinder subsequent reaction steps.[9]

-

Experimental Protocol: Solid-Phase Synthesis of Arginyl-Arginine Amide

This protocol outlines the manual synthesis of this compound amide on a Rink Amide resin using Fmoc/tBu chemistry.

-

Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection (First Arginine):

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of the First Arginine (Fmoc-Arg(Pbf)-OH):

-

In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (diisopropylethylamine, 6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates success. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

-

-

Fmoc Deprotection (Second Arginine): Repeat step 2.

-

Coupling of the Second Arginine (Fmoc-Arg(Pbf)-OH): Repeat step 3.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add a cleavage cocktail of TFA/H₂O/TIPS (trifluoroacetic acid/water/triisopropylsilane; 95:2.5:2.5 v/v/v) to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Quantitative Data: Solid-Phase Synthesis

| Parameter | Typical Value | Reference |

| Crude Yield | 70-90% | [4] |

| Crude Purity (by RP-HPLC) | >70% (with Pbf protection) | [7] |

Note: Yields and purity are highly dependent on the efficiency of each coupling and deprotection step.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution. While it can be more labor-intensive than SPPS for longer peptides, it is a viable and sometimes preferred method for the synthesis of short peptides like dipeptides.[10]

Key Considerations for Solution-Phase Synthesis of Arginyl-Arginine:

-

Protecting Groups: Similar to SPPS, protecting groups are essential.

-

N-terminus: The benzyloxycarbonyl (Z or Cbz) group is a classic choice, removable by catalytic hydrogenolysis.

-

C-terminus: Often protected as a benzyl (B1604629) ester (OBzl), also removable by catalytic hydrogenolysis.

-

Arginine Side Chain: The guanidinium group can be protected with groups like Tos (tosyl) or left unprotected if the reaction conditions are carefully controlled. A common strategy involves using multiple Cbz groups to protect both the α-amino and the guanidinium nitrogens (e.g., tricarbobenzoxy-L-arginine).[11]

-

-

Coupling Reagents: Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling reagent used in solution-phase synthesis.[10]

Experimental Protocol: Solution-Phase Synthesis of Arginyl-Arginine

This protocol is based on the condensation of protected arginine derivatives followed by deprotection.[11]

-

Protection of Arginine:

-

Prepare tricarbobenzoxy-L-arginine and benzyl Nα-carbobenzoxy-L-argininate as starting materials.

-

-

Coupling Reaction:

-

Dissolve tricarbobenzoxy-L-arginine (1 equivalent) and benzyl Nα-carbobenzoxy-L-argininate (1 equivalent) in a suitable solvent like chloroform.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Filter the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, then dilute base, and finally with water.

-

Dry the organic phase and evaporate the solvent to obtain the protected dipeptide.

-

-

Deprotection (Catalytic Hydrogenolysis):

-

Dissolve the protected dipeptide in a suitable solvent like ethanol (B145695) or acetic acid.

-

Add a palladium catalyst (e.g., Pd/C).

-

Hydrogenate the mixture at atmospheric pressure until the deprotection is complete (monitored by TLC or HPLC).

-

Filter the catalyst and evaporate the solvent to obtain the crude arginyl-arginine dipeptide.

-

Quantitative Data: Solution-Phase Synthesis

| Parameter | Typical Value | Reference |

| Overall Yield | High (specific percentage not always reported, but generally good for dipeptides) | [11] |

| Purity | Requires careful purification to remove byproducts |

Note: Quantitative data for solution-phase synthesis of this specific dipeptide is less commonly reported in recent literature compared to SPPS.

Purification of Arginyl-Arginine Dipeptide

The crude peptide obtained from either synthesis method contains impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Therefore, a robust purification strategy is essential to obtain a highly pure product. The two most common and effective methods are ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[12] Since arginyl-arginine has two basic guanidinium groups and an N-terminal amine, it will be positively charged over a wide pH range. This makes cation-exchange chromatography an ideal purification step.

Principles of Cation-Exchange Chromatography for this compound Purification:

-

Stationary Phase: A negatively charged resin (e.g., with sulfopropyl (SP) groups) is used.

-

Binding: At a low pH (e.g., pH 3-4), the dipeptide is positively charged and binds to the negatively charged column.

-

Elution: The bound dipeptide is eluted by increasing the ionic strength of the mobile phase (a salt gradient, e.g., NaCl or ammonium (B1175870) acetate) or by increasing the pH.

Experimental Protocol: Cation-Exchange Chromatography

-

Column Equilibration: Equilibrate a strong cation-exchange column (e.g., SP Sepharose) with a low ionic strength buffer at a suitable pH (e.g., 20 mM sodium phosphate, pH 3.0).

-

Sample Loading: Dissolve the crude peptide in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound peptide with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) over several column volumes.

-

Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure dipeptide.

Quantitative Data: Ion-Exchange Chromatography

| Parameter | Typical Value | Reference |

| Recovery | > 90% | [13] |

| Purity Achieved | Can significantly increase purity, often used as a preliminary step | [12] |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for the final purification of synthetic peptides.[14] It separates molecules based on their hydrophobicity.

Principles of RP-HPLC for this compound Purification:

-

Stationary Phase: A non-polar stationary phase, typically silica-based with bonded C18 alkyl chains, is used.

-

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is used. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.

-

Separation: Peptides are eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides are retained longer on the column. Although arginyl-arginine is relatively polar, it can be effectively purified by RP-HPLC.

Experimental Protocol: Preparative RP-HPLC

-

Column: A preparative C18 silica (B1680970) column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used. A typical starting gradient for a polar dipeptide might be 5% to 50% B over 30 minutes. The gradient should be optimized based on an initial analytical HPLC run of the crude product.

-

Detection: UV absorbance is monitored at 214 nm and/or 280 nm.

-

Procedure:

-

Dissolve the crude or partially purified peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main peak.

-

Analyze the collected fractions by analytical RP-HPLC to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Quantitative Data: Reverse-Phase HPLC

| Parameter | Typical Value | Reference |

| Recovery | 70-95% (can vary based on sample load and gradient) | |

| Final Purity | >95-99% | [4] |

Visualizing the Workflows and Signaling Pathways

Synthesis and Purification Workflows

Caption: General workflow for the synthesis and purification of arginyl-arginine dipeptide.

Signaling Pathways

mTOR Signaling Pathway

Caption: Simplified overview of the mTOR signaling pathway activated by arginine.

Nitric Oxide (NO) Signaling Pathway

Caption: The role of arginine as a precursor in the nitric oxide signaling pathway.

Conclusion

The synthesis and purification of arginyl-arginine dipeptide require careful consideration of the unique chemical properties of the arginine residue. Solid-phase peptide synthesis using the Fmoc/tBu strategy with a Pbf protecting group for the arginine side chain offers a reliable and efficient method for producing the crude dipeptide. For purification, a two-step approach involving an initial capture and enrichment by ion-exchange chromatography followed by a final polishing step using reverse-phase HPLC is recommended to achieve high purity (>95%). The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify arginyl-arginine dipeptide for their research needs, ultimately enabling a more accurate investigation of its biological functions and therapeutic potential.

References

- 1. hplc.eu [hplc.eu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 10. benchchem.com [benchchem.com]

- 11. Purification of Arginine by Ion-Exchange Chromatographic from Cottonseed De-Oiled Cake: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physical Properties of Arginyl-Arginine (Arg-Arg)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Arginyl-Arginine (Arg-Arg) is a molecule of significant interest in various fields of biochemical and pharmaceutical research. Composed of two L-arginine residues linked by a peptide bond, its properties are largely dictated by the presence of two positively charged guanidinium (B1211019) side chains at physiological pH. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its potential biological signaling pathways and experimental workflows.

Core Biochemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are crucial for its handling, formulation, and application in experimental settings.

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₂₆N₈O₃ | - |

| Molecular Weight | 330.39 g/mol | - |

| Isoelectric Point (pI) | ~11.96 (Calculated) | See Note 1 below |

| Solubility | Highly soluble in aqueous solutions, especially at acidic to neutral pH. Solubility is pH-dependent. | Inferred from Arginine data and general peptide properties. |

| Stability | Stable in aqueous solution. pH can influence long-term stability and aggregation, particularly at alkaline pH. | Inferred from studies on arginine-containing peptides. |

Note 1: Calculation of Isoelectric Point (pI) The isoelectric point of a peptide is the pH at which the molecule carries no net electrical charge. For this compound, there are four ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and two guanidinium side chains.

-

pKa (α-carboxyl): ~2.17

-

pKa (α-amino): ~9.04

-

pKa (Guanidinium side chains): ~12.48

The pI for a basic peptide is calculated by averaging the pKa values of the cationic groups. In the case of this compound, this involves the α-amino group and the two guanidinium side chains. However, a more precise estimation for a peptide with multiple basic groups is to consider the pKa values of the two most basic groups that are protonated at neutral pH and deprotonated at high pH to reach a net neutral charge. These are the two guanidinium side chains. Therefore, a reasonable estimate of the pI is around the pKa of the guanidinium groups. A more detailed calculation averaging the pKa of the alpha-amino group and the guanidinium groups results in a pI of approximately 11.96.

Spectroscopic Properties

| Spectroscopic Technique | Expected Characteristics |

| UV-Vis Spectroscopy | This compound is expected to have a low absorbance in the near-UV region (240-300 nm) due to the absence of aromatic side chains. A significant absorbance peak is expected around 200-230 nm, corresponding to the peptide bond. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the peptide bond are expected around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. Strong N-H stretching vibrations from the amino and guanidinium groups would be observed in the 3100-3400 cm⁻¹ region. |

| ¹H NMR Spectroscopy | Complex multiplets are expected in the aliphatic region (1.5-4.0 ppm) corresponding to the α, β, γ, and δ protons of the two arginine residues. The α-protons would appear around 3.5-4.0 ppm. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the peptide bond would be observed around 170-175 ppm. The α-carbons would appear around 55-60 ppm, with other aliphatic carbons resonating between 20-45 ppm. The guanidinium carbon would have a characteristic chemical shift around 157 ppm. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

First Amino Acid Coupling:

-

Dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH in DMF.

-

Add 3 equivalents of Oxyma Pure and 3 equivalents of DIC.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the second Fmoc-Arg(Pbf)-OH residue.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude this compound peptide under vacuum.

-

Purification of this compound by HPLC

Instrumentation and Materials:

-

Reversed-phase C18 HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound peptide dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter through a 0.45 µm syringe filter.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the filtered sample onto the column.

-

Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Mass Spectrometry Analysis of this compound

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized this compound in 50% acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Verification: Confirm the presence of the [M+H]⁺ ion at m/z 331.22 and potentially the [M+2H]²⁺ ion at m/z 166.11, corresponding to the theoretical molecular weight of this compound.

Western Blot Analysis of mTOR Pathway Activation

This protocol describes how to assess the effect of this compound on the mTOR signaling pathway in a cell-based assay.

Materials:

-

Cell line of interest (e.g., C2C12 myoblasts)

-

This compound stock solution (sterile filtered)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., leucine) and a negative control (untreated).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for mTOR and p70S6K to assess the activation of the pathway.

Visualizations

Signaling Pathway: Potential Activation of mTORC1 by this compound

Caption: Potential mTORC1 signaling pathway activated by this compound.

Experimental Workflow: Synthesis to Biological Analysis of this compound

Caption: Experimental workflow for this compound synthesis and biological analysis.

Conclusion

This technical guide has provided a detailed overview of the biochemical and physical properties of Arginyl-Arginine, along with comprehensive experimental protocols and visual representations of its potential biological activity and experimental handling. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, facilitating the effective use and study of this important dipeptide. Further research is warranted to obtain more precise quantitative data on the solubility and stability of this compound under various conditions.

biological functions and roles of arginyl-arginine

An In-depth Technical Guide on the Biological Functions and Roles of Arginyl-Arginine

Executive Summary: The dipeptide arginyl-arginine (Arg-Arg) is emerging as a molecule of significant interest in cellular metabolism and signaling, demonstrating unique properties that may surpass those of its constituent amino acid, L-arginine. This document provides a comprehensive overview of the known biological functions of this compound, focusing on its role in protein synthesis and the activation of key signaling pathways. Notably, research indicates that this compound can enhance protein synthesis more effectively than L-arginine alone by leveraging distinct cellular uptake mechanisms and augmenting the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. This guide consolidates the current quantitative data, details key experimental methodologies, and illustrates the underlying molecular pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Arginyl-Arginine

L-arginine is a conditionally essential amino acid renowned for its multifaceted roles in physiological processes, including protein synthesis, immune function, wound healing, and as the primary substrate for nitric oxide (NO) production.[1] Its therapeutic and nutritional applications are, however, sometimes limited by its metabolism and transport kinetics.[2][3] Arginine shares cationic amino acid transporters with other amino acids like lysine, which can lead to competitive inhibition for cellular uptake.[4][5]

Dipeptides, once considered mere intermediates in protein digestion, are now recognized for their own biological activities and potentially advantageous absorption kinetics. They are primarily absorbed via high-capacity peptide transporters (PepT), which can bypass the saturation and competition issues associated with free amino acid transporters.[2] The dipeptide arginyl-arginine (this compound) is of particular interest as it may provide a more efficient means of increasing intracellular arginine availability, thereby amplifying its downstream effects. Recent studies suggest this compound offers synergistic potential, enhancing cellular processes more potently than an equimolar concentration of free L-arginine.[4][5]

Core Biological Functions and Roles

The primary documented functions of this compound center on its superior ability to stimulate protein synthesis and modulate cellular signaling pathways compared to free L-arginine.

Enhanced Protein Synthesis

The most direct evidence for this compound's efficacy comes from studies on bovine mammary epithelial cells (BMECs), a key model for lactation and milk protein synthesis. In these cells, replacing a fraction of free L-arginine with this compound dipeptide resulted in a significant increase in the synthesis of αS1-casein, a major milk protein.[4][5] This suggests that the dipeptide form is not only bioavailable but also more potent in promoting the anabolic processes of protein production.

Alleviation of Competitive Amino Acid Uptake

A key proposed mechanism for this compound's enhanced activity is its distinct transport into the cell. While free L-arginine relies on cationic amino acid transporters (CATs), this compound is likely transported by peptide transporters, such as PepT2.[4][5][6] This alternative route circumvents the competition from other cationic and neutral amino acids for CATs. By utilizing the PepT system, this compound can increase the total intracellular pool of amino acids available for protein synthesis. Studies have shown that the presence of this compound increases the net uptake of total and essential amino acids.[4][5]

Potentiation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to nutrient availability.[7][8] L-arginine is a known activator of the mTOR signaling pathway.[9][10] The this compound dipeptide has been shown to be a more potent activator of this pathway. Treatment of BMECs with this compound led to a greater phosphorylation level of both mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K), compared to treatment with L-arginine alone.[4][5] This amplified signaling cascade is a direct molecular explanation for the observed increase in protein synthesis.

Signaling Pathways and Mechanisms

The biological effects of this compound are mediated through its influence on the mTOR signaling cascade, initiated by its efficient transport into the cell.

Cellular Uptake and mTORC1 Activation

The proposed mechanism begins with the transport of the this compound dipeptide into the cell via the oligopeptide transporter 2 (PepT2). Evidence for this includes the observed upregulation of PepT2 mRNA expression in cells treated with the dipeptide.[5] Once inside the cell, this compound is likely hydrolyzed into two L-arginine molecules, significantly increasing the intracellular concentration of free arginine. This abundance of arginine activates the mTOR complex 1 (mTORC1). mTORC1, in turn, phosphorylates and activates p70S6K and inhibits the translational repressor 4E-binding protein 1 (4E-BP1). The activation of p70S6K promotes ribosome biogenesis and the translation of specific mRNAs, ultimately leading to increased protein synthesis.[11]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the study by Guan et al. (2023) on bovine mammary epithelial cells (BMEC), which provides the most comprehensive data on this compound to date.[4][5]

Table 1: Effect of L-Arginine Concentration on αS1-Casein Synthesis

| L-Arginine (L-Arg) Concentration | αS1-Casein Synthesis (Relative to 0.7 mM) | Statistical Significance (P-value) |

| 0.7 mM | Baseline | - |

| 1.4 mM | Increased | < 0.01 |

| 2.8 mM | Maximally Increased | < 0.01 |

| 5.6 mM | Decreased vs 2.8 mM | < 0.01 |

| 11.2 mM | Further Decreased | < 0.01 |

| Data indicates that 2.8 mM L-Arg is the optimal concentration for maximizing αS1-casein synthesis in BMECs. |

Table 2: Effect of this compound Dipeptide on Casein Synthesis and mTOR Pathway

| Treatment Group | αS1-Casein Synthesis | p-mTOR / mTOR Ratio | p-p70S6K / p70S6K Ratio | PepT2 mRNA Expression |

| Control (2.8 mM L-Arg) | Baseline | Baseline | Baseline | Baseline |

| This compound (10% replacement) | Increased (P < 0.05) | Increased (P < 0.01) | Increased (P < 0.01) | Increased (P < 0.01) |

| Data shows that replacing 10% of free L-arginine with this compound dipeptide significantly enhances protein synthesis and the activation of the mTOR signaling pathway. |

Key Experimental Protocols

The following protocols are adapted from the methodologies described in the pivotal study investigating the effects of this compound in bovine mammary epithelial cells (BMEC).[4]

Primary BMEC Culture and Treatment

-

Cell Isolation: Primary BMECs are isolated from fresh mammary tissue of lactating Holstein cows using collagenase digestion.

-

Cell Culture: Cells are cultured in a growth medium of Dulbecco's modified Eagle medium/nutrient mixture F12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), insulin, hydrocortisone, and an antibiotic-antimycotic mix at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Seeding: For experiments, purified BMECs are seeded into 6-well plates at a specified density.

-

Treatment:

-

L-Arg Optimization: Cells are treated for 24 hours with media containing varying concentrations of L-Arginine (e.g., 0.7, 1.4, 2.8, 5.6, and 11.2 mM) to determine the optimal dose for protein synthesis.

-

This compound Treatment: A control group receives the optimal L-Arg concentration (2.8 mM). The experimental group receives a medium where 10% of the L-Arg is replaced by an equimolar amount of this compound dipeptide. The total arginine content remains constant.

-

Western Blot Analysis of mTOR Pathway Proteins

-

Protein Extraction: After a 24-hour treatment period, total protein is extracted from the BMECs using RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is quantified using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 2 hours at room temperature. It is then incubated overnight at 4°C with primary antibodies against total mTOR, phosphorylated mTOR (p-mTOR), total p70S6K, and phosphorylated p70S6K (p-p70S6K). β-actin is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ). The phosphorylation level is determined by calculating the ratio of the phosphorylated protein to the total protein.

Potential Applications and Future Directions

The findings that this compound can more potently stimulate protein synthesis and amino acid uptake than free L-arginine open several avenues for research and development:

-

Nutritional Supplements: this compound could be explored as a component in advanced nutritional formulas for clinical nutrition, sports performance, or animal feed, where enhanced protein synthesis and nutrient absorption are desired.

-

Drug Development: As many arginine-rich peptides act as cell-penetrating peptides (CPPs), the this compound motif could be investigated as a component in drug delivery systems to enhance cellular uptake of therapeutic agents.[12]

-

Therapeutic Potential: Given L-arginine's role in cardiovascular health through NO production, future studies should investigate if this compound provides a more bioavailable source of arginine for stimulating NO synthase, potentially offering enhanced benefits in managing conditions like hypertension.[13]

Further research is required to fully elucidate the pharmacokinetics and biodistribution of orally administered this compound in vivo. Direct comparative studies in animal models and eventually humans are necessary to validate the promising in vitro results and to determine the dipeptide's efficacy and safety for various applications.

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. imrpress.com [imrpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Role of L-arginine in nitric oxide production in health and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of Arg-Arg Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of the Arginine-Arginine (Arg-Arg) dipeptide. This document details the primary transport pathways, associated signaling cascades, and relevant experimental methodologies, with a focus on quantitative data and practical protocols for research applications.

Core Cellular Uptake Mechanisms

The cellular entry of the this compound dipeptide is a multi-faceted process primarily mediated by specific transporters, with potential contributions from endocytic pathways under certain conditions.

Peptide Transporter (POT/SLC15A) Family

The principal mechanism for the cellular uptake of di- and tripeptides, including this compound, is facilitated by proton-coupled oligopeptide transporters (POTs) belonging to the Solute Carrier family 15 (SLC15).[1] Two key transporters in this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

-

PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides.[2] It is also found in other tissues such as the kidneys. PEPT1 cotransports peptides with protons (H+) down an electrochemical gradient.[1] The uptake of this compound via PEPT1 is a key route for its intestinal absorption. Studies on bovine mammary epithelial cells have shown that the presence of this compound dipeptide can upregulate the mRNA expression of oligopeptide transporters, suggesting a feedback mechanism that enhances its own uptake.[3][4]

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate.[1] It is also found in other tissues, including the lungs and mammary glands.[3][4][5] The high affinity of PEPT2 suggests it is efficient at scavenging low concentrations of dipeptides.

The transport process via PEPT1 and PEPT2 is electrogenic and dependent on a proton gradient, which is maintained by the Na+/H+ exchanger (NHE) on the cell membrane.[1]

Endocytosis

While carrier-mediated transport is the primary route for short peptides like this compound, for longer arginine-rich peptides, endocytic pathways, particularly macropinocytosis, have been identified as a significant mechanism of cellular entry.[6][7] Macropinocytosis is an actin-dependent process leading to the formation of large, fluid-filled vesicles (macropinosomes) that engulf extracellular components.[6] Although direct evidence for macropinocytosis in this compound dipeptide uptake is limited, the established role of this pathway for longer arginine oligomers suggests it could be a contributing factor, especially at high concentrations or in specific cell types.[6]

Signaling Pathways Activated by this compound Dipeptide

The uptake of the this compound dipeptide is not merely a transport event but also initiates intracellular signaling cascades, most notably the mTOR (mammalian Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway

Studies in bovine mammary epithelial cells (BMEC) have demonstrated that the this compound dipeptide activates the mTOR signaling pathway.[3][4] This activation leads to increased protein synthesis, specifically αS1-casein. The key downstream effectors of mTORC1 (mTOR complex 1) are the p70 ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9] Upon activation by this compound, mTOR phosphorylates p70S6K and 4E-BP1. Phosphorylation of p70S6K leads to its activation and subsequent phosphorylation of the S6 ribosomal protein, which enhances the translation of specific mRNAs.[9] Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[9]

The activation of the mTOR pathway by the this compound dipeptide suggests that this dipeptide can act as a signaling molecule, influencing cellular metabolism beyond simply serving as a source of amino acids.[3][4]

Quantitative Data

Table 1: Effects of this compound Dipeptide on Amino Acid Uptake and Protein Expression in Bovine Mammary Epithelial Cells (BMEC)

| Parameter | Control (Free L-Arg) | 10% this compound Dipeptide Replacement | Fold Change/Percentage Increase | Reference |

| Net Uptake of Essential Amino Acids (EAA) | Baseline | Increased | Data indicates a significant increase (P < 0.05) | [3][4] |

| Net Uptake of Total Amino Acids (TAA) | Baseline | Increased | Data indicates a significant increase (P < 0.05) | [3][4] |

| αS1-Casein Synthesis | Baseline | Increased | ~44% increase (P < 0.05) | [10] |

| PepT2 mRNA Expression | Baseline | Increased | ~2.4-fold increase | [10] |

| Total mTOR Protein Abundance | Baseline | Increased | ~1.1-fold increase (P < 0.05) | [10] |

| Phosphorylated mTOR Protein Abundance | Baseline | Increased | ~2.3-fold increase (P < 0.01) | [10] |

| Total p70S6K Protein Abundance | Baseline | Increased | ~35% increase (P < 0.05) | [10] |

| Phosphorylated p70S6K Protein Abundance | Baseline | Increased | ~95% increase (P < 0.01) | [10] |

Experimental Protocols

Protocol for Measuring Dipeptide Uptake in Caco-2 Cells

This protocol is a representative method for quantifying dipeptide uptake in a common intestinal cell line model.

-

Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells on permeable supports (e.g., Transwell inserts) at a density of 6 x 10^4 cells/cm².

-

Allow cells to differentiate for 21 days, with media changes every 2-3 days.

-

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

-

Pre-incubate the cells in HBSS for 20 minutes at 37°C.

-

Remove the pre-incubation solution and add the uptake buffer (HBSS, pH 6.0 to mimic the acidic microclimate of the intestine) containing the this compound dipeptide at various concentrations.

-

For inhibition studies, co-incubate with known inhibitors (e.g., cephradine (B1668399) for PEPT1).[5]

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by aspirating the uptake solution and washing the monolayers three times with ice-cold HBSS.

-

-

Quantification (LC-MS/MS):

-

Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

-

Harvest the cell lysates and centrifuge to pellet cell debris.

-

Prepare samples for LC-MS/MS analysis by protein precipitation with acetonitrile.

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentration of the this compound dipeptide.[11]

-

Normalize the uptake to the total protein content of the cell lysate, determined by a BCA assay.

-

Protocol for Assessing mTOR Pathway Activation by Western Blot

This protocol details the steps to measure the phosphorylation status of mTOR and p70S6K.

-

Cell Culture and Treatment:

-

Culture cells (e.g., BMEC or other relevant cell lines) to 80% confluency.

-

Starve the cells in a serum-free medium for 16 hours to reduce basal signaling activity.[3]

-

Treat the cells with the this compound dipeptide at the desired concentration for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total mTOR, phospho-mTOR (Ser2448), total p70S6K, and phospho-p70S6K (Thr389) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport and utilization of arginine and arginine-containing peptides by rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo and In Vitro Stability of Arginyl-Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of the dipeptide arginyl-arginine (Arg-Arg) in biological systems. Understanding the in vivo and in vitro stability of this dipeptide is crucial for its potential applications in drug development, nutritional supplements, and various research contexts. This document details the enzymatic degradation pathways, experimental protocols for stability assessment, and available stability data.

Introduction to Arginyl-Arginine Stability

The stability of peptides in biological systems is a critical determinant of their therapeutic efficacy and bioavailability. Arginyl-arginine, a dipeptide composed of two arginine residues, is subject to enzymatic degradation both in vivo and in vitro. The peptide bond linking the two arginine residues is susceptible to hydrolysis by various proteases and peptidases present in the gastrointestinal tract, blood, and various tissues. The rate and extent of this degradation influence the dipeptide's pharmacokinetic profile and its ability to exert its biological effects.

Enzymatic Degradation Pathways of Arginyl-Arginine

The degradation of arginyl-arginine is primarily mediated by peptidases that recognize and cleave peptide bonds involving basic amino acids. Several key enzymes have been identified as potentially responsible for the hydrolysis of the this compound dipeptide.

Key Degrading Enzymes:

-

Angiotensin-Converting Enzyme (ACE): Human germinal ACE (gACE) and the C-domain of somatic ACE have been shown to cleave arginyl-arginine from the C-terminus of pro-hormone peptides.[1] This suggests that ACE could play a role in the degradation of free this compound.

-

Dipeptidyl Peptidase III (DPP III): This enzyme is known to act on dipeptides and has been shown to hydrolyze this compound-2-naphthylamide, indicating its capability to cleave the arginyl-arginine bond.

-

Trypsin: A well-characterized serine protease found in the digestive system, trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.[2] Therefore, it is expected to efficiently hydrolyze the arginyl-arginine dipeptide into two individual arginine molecules.

-

Arginine Aminopeptidase (B13392206): These enzymes cleave the N-terminal amino acid from a peptide or protein. An arginine aminopeptidase would be capable of cleaving the N-terminal arginine from the this compound dipeptide.

The following diagram illustrates the primary enzymatic degradation pathway of arginyl-arginine.

Quantitative Data on Arginyl-Arginine Stability

Specific quantitative data on the in vivo and in vitro stability of the arginyl-arginine dipeptide is limited in publicly available literature. However, data from related compounds, such as the single amino acid L-arginine and other dipeptides, can provide valuable insights. The following tables summarize representative stability data. It is important to note that these values are illustrative and the actual stability of arginyl-arginine may vary.

Table 1: In Vitro Stability of Related Compounds in Biological Fluids

| Compound | Biological Matrix | Temperature (°C) | Half-life (t½) | Reference |

| L-Arginine | Human Plasma (at room temp) | ~22 | Decreases by 25% in 2 hours | [3] |

| L-Arginine | Human Plasma (on ice) | ~4 | Stable for at least 24 hours | [3] |

| Dipeptides (general) | 80% Human Plasma | 37 | > 1 hour | [4] |

| Dipeptides (general) | Simulated Gastric Fluid | 37 | Variable, generally more stable than larger peptides | |

| Dipeptides (general) | Simulated Intestinal Fluid | 37 | Generally less stable than in gastric fluid | [4] |

Table 2: In Vivo Pharmacokinetic Parameters of L-Arginine in Humans

| Administration Route | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t½) | Bioavailability | Reference |

| Intravenous | 30 g | 1390 ± 596 µg/mL | End of infusion | Biphasic elimination | 100% | |

| Oral | 10 g | 50.0 ± 13.4 µg/mL | 1 hour | Biphasic elimination | ~20% |

Experimental Protocols for Stability Assessment

Standardized protocols are essential for accurately determining the stability of peptides like arginyl-arginine. The following sections detail common methodologies for in vitro stability studies.

In Vitro Stability Assay in Plasma or Serum

This protocol assesses the enzymatic degradation of arginyl-arginine in a complex biological matrix.

Methodology:

-

Preparation: Prepare a stock solution of arginyl-arginine in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Add the arginyl-arginine stock solution to fresh human or animal plasma or serum to a final concentration (e.g., 100 µM). Incubate the mixture at 37°C in a shaking water bath.

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 5-10% (v/v) or a high volume of cold acetonitrile. This precipitates the plasma/serum proteins.

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact arginyl-arginine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration of intact arginyl-arginine against time. Calculate the half-life (t½) of the dipeptide from the degradation curve.

In Vitro Stability Assay in Simulated Gastrointestinal Fluids

This protocol evaluates the stability of arginyl-arginine under conditions mimicking the stomach (Simulated Gastric Fluid, SGF) and the small intestine (Simulated Intestinal Fluid, SIF).

Methodology:

-

Preparation of Simulated Fluids:

-

SGF (with pepsin): Prepare a solution containing 0.2% (w/v) sodium chloride and 0.32% (w/v) pepsin in water, and adjust the pH to 1.2 with hydrochloric acid.

-

SIF (with pancreatin): Prepare a solution containing 0.68% (w/v) monobasic potassium phosphate (B84403) and 0.8% (w/v) pancreatin (B1164899) in water, and adjust the pH to 6.8 with sodium hydroxide.

-

-

Incubation: Pre-warm the SGF and SIF to 37°C. Add the arginyl-arginine stock solution to each fluid to a final concentration (e.g., 100 µM) and incubate at 37°C with gentle agitation.

-

Sampling and Quenching: At various time points, withdraw aliquots and immediately stop the enzymatic reaction. For SGF, this can be done by raising the pH above 7.0 with a strong base. For SIF, a chemical inhibitor or rapid freezing can be used.

-

Analysis: Analyze the samples for the concentration of intact arginyl-arginine using HPLC or LC-MS/MS.

-

Data Analysis: Determine the degradation rate and half-life of the dipeptide in each simulated fluid.

Conclusion

The stability of arginyl-arginine is a multifaceted issue governed by its susceptibility to enzymatic degradation. While specific quantitative stability data for this dipeptide is not extensively documented, the known degradation pathways involving enzymes like ACE, DPP III, and trypsin provide a strong basis for understanding its metabolic fate. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments. Further studies are warranted to precisely quantify the in vivo and in vitro half-life of arginyl-arginine to fully elucidate its potential as a therapeutic or nutritional agent.

References

The Arginine-Arginine Motif: A Technical Guide to Cellular Membrane Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arginine-arginine (Arg-Arg) motif, and more broadly, arginine-rich sequences, are pivotal in the design of cell-penetrating peptides (CPPs) and other molecules engineered for intracellular delivery. The unique properties of the guanidinium (B1211019) headgroup of arginine govern a complex and potent interaction with cellular membranes, facilitating the translocation of a diverse range of cargo across this biological barrier. This technical guide provides an in-depth exploration of the core principles underlying this compound peptide interactions with cellular membranes. It synthesizes quantitative data from key studies, details common experimental methodologies, and visualizes the intricate molecular and cellular processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage the "arginine magic" for therapeutic and research applications.

Core Principles of Arginine-Guanidinium Interactions with Lipid Membranes

The profound ability of arginine-rich peptides to interact with and traverse cellular membranes stems primarily from the physicochemical properties of the arginine side chain's guanidinium group.

-

Guanidinium Group Properties : The guanidinium group possesses a pKa of approximately 12.5, ensuring it remains protonated and positively charged across a wide physiological pH range. Its planar, delocalized positive charge allows for multidentate hydrogen bonding, a key feature distinguishing it from the primary amine of lysine.[1]

-

Interaction with Phospholipids : The primary interaction driving the association of arginine-rich peptides with cell membranes is the strong electrostatic and hydrogen-bonding interaction between the cationic guanidinium group and the anionic phosphate (B84403) groups of phospholipids.[2] This interaction is a critical first step for all subsequent events, including direct translocation and endocytosis. Molecular dynamics simulations have shown that arginine side chains can form strong, bidentate hydrogen bonds with the phosphate moieties on lipid headgroups, effectively neutralizing the charge and facilitating deeper membrane penetration.[3]

-

"Arginine Magic": The Superiority of Arginine over Lysine : It is well-established that poly-arginine peptides are significantly more efficient at cell penetration than their poly-lysine counterparts. This phenomenon, often termed "arginine magic," is attributed to the unique ability of the guanidinium group to form these strong, specific interactions with membrane components. In contrast, the ammonium (B1175870) group of lysine, with its more localized charge, engages in weaker, less specific interactions.[4][5]

Mechanisms of Cellular Uptake

The translocation of this compound peptides across the cellular membrane is not governed by a single mechanism but rather a combination of pathways, the prevalence of which depends on peptide concentration, cargo, and cell type.

-

Direct Translocation : At higher concentrations, arginine-rich peptides can directly penetrate the plasma membrane. This energy-independent process is thought to involve localized membrane destabilization. Molecular dynamics simulations suggest that the accumulation of arginine residues at the membrane surface can induce the formation of transient pores or toroidal pores, through which the peptide and its cargo can pass.[2] The peptide essentially acts as a molecular "wedge," lowering the energetic barrier for its own translocation.

-

Endocytosis : At lower, more physiologically relevant concentrations, endocytosis is a major route of entry. Arginine-rich peptides can induce their own uptake through various endocytic pathways, with macropinocytosis being particularly significant.[6][7] The interaction of the cationic peptides with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface can trigger signaling cascades that lead to actin rearrangement and the formation of large, fluid-filled vesicles (macropinosomes) that engulf the peptide and its cargo.[7]

Quantitative Data on this compound Peptide-Membrane Interactions

The following tables summarize key quantitative data from various studies to allow for a comparative analysis of the interactions of different arginine-rich peptides with model membranes and cells.

Table 1: Binding Affinities of Arginine-Rich Peptides to Model Membranes

| Peptide | Membrane Composition | Technique | Dissociation Constant (Kd) | Free Energy of Adsorption (ΔGads) | Reference |

| Arg9 | POPC/POPG (30 mol%) | Fluorescence Binding Assay | ~0.1 µM | - | [4] |

| Lys9 | POPC/POPG (30 mol%) | Fluorescence Binding Assay | ~10 µM | - | [4] |

| Arg9 | Neutral PC Bilayer | MD Simulations | - | ~ -5.0 kcal/mol | [5][8] |

| Arg9 | Neutral PE Bilayer | MD Simulations | - | ~ -5.5 kcal/mol | [5][8] |

| Lys9 | Neutral PE Bilayer | MD Simulations | - | ~ -0.5 kcal/mol | [5][8] |

| WR9 | POPG/POPC (1:1) | Isothermal Titration Calorimetry | 5.2 µM | - | [9] |

| WR9 | POPG/POPC (1:9) | Isothermal Titration Calorimetry | 926 µM | - | [9] |

Table 2: Membrane Disruption by Arginine-Rich Peptides

| Peptide | Membrane Composition | Assay | Concentration for 50% Leakage | Reference |

| Maculatin | POPC/POPG | Calcein (B42510) Leakage | < 1 µM | [10] |

| Citropin | POPC/POPG | Calcein Leakage | ~5 µM | [10] |

| Aurein | POPC/POPG | Calcein Leakage | ~10 µM | [10] |

| Poly-GR | Negatively Charged Liposomes | Calcein Leakage | Higher leakage vs. neutral | [11] |

Table 3: Cellular Uptake Efficiency of Arginine-Rich Peptides

| Peptide | Cell Line | Technique | Relative Uptake Efficiency | Reference |

| Tat (48-60) | CHO-K1, HeLa, Jurkat | FACS | 100% (Standard) | [12] |

| FHV (35-49) | CHO-K1, HeLa, Jurkat | FACS | ~150-250% | [12] |

| R8 | HeLa | Macropinocytosis Assay | Chain-length dependent | [6] |

| Stearyl-R8 modified MVs | A431 | Flow Cytometry | Significantly enhanced vs. unmodified MVs | [13] |

| [WR]9 | MDA-MB-231 | FACS | 11-fold higher than GFP alone (at 3 µM) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of this compound peptide-membrane interactions. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Principle : A solution of the peptide is titrated into a solution of lipid vesicles in the calorimeter cell. The heat released or absorbed upon binding is measured.

-

Sample Preparation :

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.

-

Thoroughly degas both the peptide and vesicle solutions to prevent bubble formation.

-

Ensure the buffer composition is identical for both the peptide and vesicle solutions to minimize heats of dilution.

-

-

Experimental Setup :

-

The lipid vesicle suspension is placed in the sample cell.

-

The peptide solution is loaded into the injection syringe.

-

A series of small injections of the peptide solution are made into the vesicle suspension.

-

-

Data Analysis : The integrated heat per injection is plotted against the molar ratio of peptide to lipid. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[9][15]

Membrane Leakage (Calcein) Assay

This assay assesses the ability of a peptide to disrupt the integrity of a lipid membrane by measuring the release of an encapsulated fluorescent dye.

-

Principle : The fluorescent dye calcein is encapsulated at a high, self-quenching concentration within lipid vesicles. Peptide-induced membrane disruption leads to calcein release and dilution in the external buffer, resulting in a significant increase in fluorescence.

-

Vesicle Preparation :

-

A lipid film is hydrated in a solution containing a high concentration of calcein (e.g., 50-100 mM).

-

The resulting vesicle suspension is subjected to freeze-thaw cycles and extrusion to form LUVs.

-

Free, unencapsulated calcein is removed by size-exclusion chromatography.

-

-

Measurement :

-

The calcein-loaded vesicles are placed in a fluorometer cuvette.

-

The peptide is added, and the fluorescence intensity is monitored over time.

-

Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

-

-

Data Analysis : The percentage of leakage is calculated relative to the maximum fluorescence signal after detergent lysis.[16][17][18]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR provides high-resolution structural information about peptides bound to or inserted into lipid bilayers, including their secondary structure, orientation, and depth of insertion.

-

Principle : ssNMR measures the anisotropic nuclear spin interactions (e.g., chemical shift anisotropy and dipolar couplings) that are not averaged out in the solid-like environment of a lipid membrane. These parameters are highly sensitive to molecular structure and orientation.

-

Sample Preparation :

-

Synthesize the peptide with isotopic labels (e.g., 15N, 13C) at specific sites.

-

Reconstitute the labeled peptide into lipid bilayers, which can be either randomly oriented (multilamellar vesicles) or macroscopically aligned on glass plates.

-

-

NMR Experiments :

-

A variety of ssNMR experiments can be performed, such as Cross-Polarization Magic-Angle Spinning (CP-MAS) for high-resolution spectra of randomly oriented samples, and experiments on aligned samples to determine the orientation of the peptide relative to the membrane normal.

-

-

Data Analysis : The experimental NMR parameters are used to constrain molecular models of the peptide in the membrane, providing detailed structural insights.[3][19][20][21]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of the dynamic interactions between peptides and lipid bilayers, offering insights into the mechanisms of binding, insertion, and pore formation.

-

Principle : MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the system to be followed over time.

-

System Setup :

-

A model lipid bilayer is constructed and solvated in a periodic box of water.

-

The peptide is placed in the water phase near the membrane.

-

Ions are added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation : The system is energy-minimized and then simulated for a sufficient length of time (nanoseconds to microseconds) to observe the desired interactions.

-

Analysis : The simulation trajectory is analyzed to determine parameters such as the peptide's position and orientation relative to the membrane, the formation of hydrogen bonds, changes in membrane structure, and the potential of mean force for translocation.[5][8][22]

Fluorescence Microscopy for Cellular Uptake

This technique is used to visualize and quantify the internalization of fluorescently labeled peptides into living cells.

-

Principle : The peptide of interest is covalently labeled with a fluorescent dye. Live cells are incubated with the labeled peptide, and its localization is observed using a fluorescence or confocal microscope.

-

Procedure :

-

Cells are cultured on glass-bottom dishes or coverslips.

-

The fluorescently labeled peptide is added to the cell culture medium at the desired concentration.

-

Cells are incubated for a specific time period.

-

The cells are washed to remove non-internalized peptide.

-

Live or fixed cells are imaged. Co-localization with endosomal markers can be performed to investigate the uptake pathway.

-

-

Quantification : Image analysis software can be used to quantify the fluorescence intensity per cell or within specific cellular compartments, providing a measure of uptake efficiency.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The interaction of this compound peptides with cellular membranes can trigger specific signaling pathways, particularly those related to endocytosis. The experimental workflows to study these interactions are multi-step processes.

Macropinocytosis Signaling Pathway

The induction of macropinocytosis by arginine-rich peptides is a key endocytic uptake mechanism.

General Experimental Workflow for Studying Peptide-Membrane Interactions

A typical workflow involves a combination of in vitro and cell-based assays to build a comprehensive understanding of a peptide's behavior.

Logical Relationship of Translocation Mechanisms

The choice between direct translocation and endocytosis is influenced by several factors.

Conclusion

The interaction of this compound peptides with cellular membranes is a multifaceted process driven by the unique chemical nature of the arginine guanidinium group. A thorough understanding of the underlying principles, supported by robust quantitative data and detailed experimental investigation, is essential for the rational design of effective cell-penetrating peptides for therapeutic and research applications. This guide has provided a consolidated resource of this knowledge, offering a foundation for further innovation in the field of intracellular delivery. The continued development of advanced biophysical techniques and computational modeling will undoubtedly provide even deeper insights into these fascinating molecular interactions.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. How arginine derivatives alter the stability of lipid membranes: dissecting the roles of side chains, backbone and termini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-Protein Interactions of an Arginine-Rich Membrane Peptide in Lipid Bilayers Investigated by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of arginine-rich peptides with membrane-associated proteoglycans is crucial for induction of actin organization and macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]